

RUSKI-201 dihydrochloride potency enhancement

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Compound Focus: Ruski-201

Cat. No.: S542076

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Compound Profile: RUSKI-201 Dihydrochloride

The table below summarizes the core technical data for this compound [1] [2] [3]:

Property	Specification
IUPAC Name	2-(2-methylbutylamino)-1-(4-(6-methylpyridin-2-yl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone dihydrochloride
Catalog No.	T62388 (TargetMol), Axon 2673 (Axon Medchem)
Parent CAS No.	1458031-48-5 [2]
CAS No.	2320262-09-5 [1] [3]
Molecular Formula	C ₂₀ H ₂₉ Cl ₂ N ₃ OS [1] [3]
Molecular Weight	430.43 g/mol [1] [3]
Purity	≥98% [2]
Primary Target	Hedgehog acyltransferase (HHAT) [1] [2] [3]

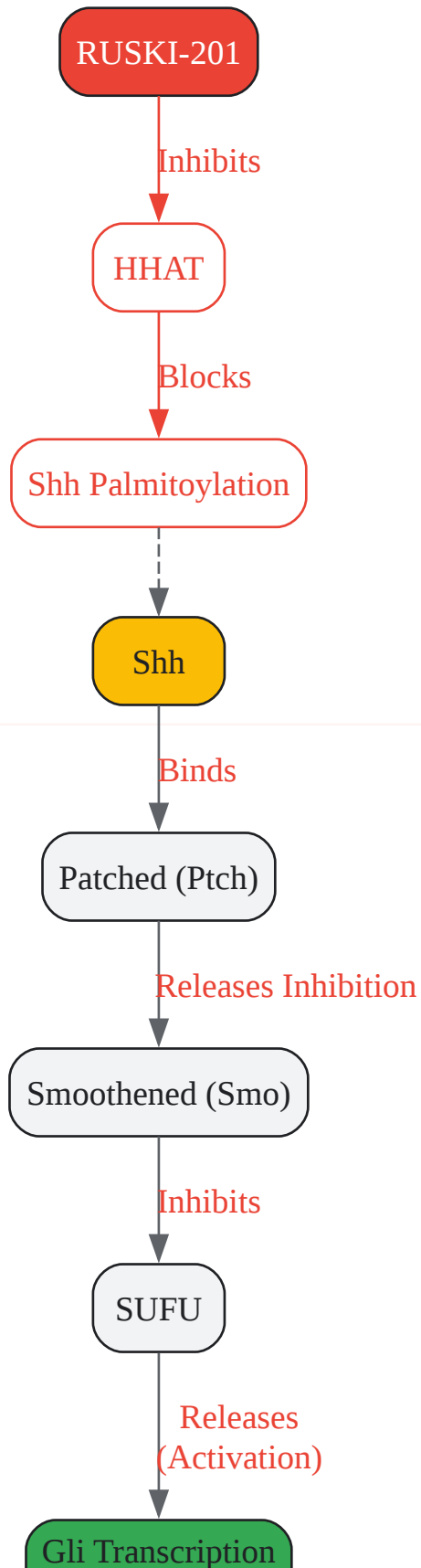
Property	Specification
IC ₅₀ (Potency)	0.20 µM [1] [2] [3]
Solubility	Soluble in water and DMSO [2]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1].

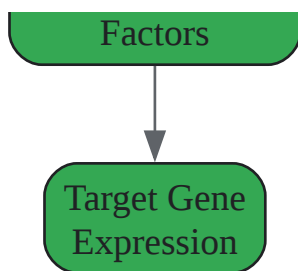
Biological Pathway & Mechanism of Action

RUSKI-201 dihydrochloride is a potent and specific inhibitor of Hedgehog acyltransferase (HHAT), an enzyme critical for the Sonic Hedgehog (Shh) signaling pathway [1] [2]. This pathway is crucial in embryonic development and is often reactivated in cancers, such as non-small cell lung carcinoma (NSCLC) [4].

The diagram below illustrates the Hedgehog signaling pathway and where **RUSKI-201** acts upon it.

Inhibition by RUSKI-201 Dihydrochloride





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As shown, HHAT catalyzes the palmitoylation of the Sonic Hedgehog (Shh) ligand, a key post-translational modification required for its full activity and ability to signal to neighboring cells [4]. By inhibiting HHAT, **RUSKI-201** dihydrochloride **blocks the production of the active Shh ligand**, thereby suppressing downstream Hh signaling. This makes it a valuable chemical probe for studying HHAT's function in disease models [1] [2] [3].

Experimental Guidelines & Troubleshooting

Here are solutions to common experimental challenges when working with **RUSKI-201** dihydrochloride.

Sample Preparation & Handling

- **Challenge: Accurate weighing and handling of low doses.** Due to its high potency, the working doses are very low, making accurate mass measurement difficult and increasing the risk of operator exposure.
- **Solution:** Prepare a concentrated stock solution in DMSO or water [2] and perform serial dilutions to achieve the desired working concentration. Always use **dedicated, pre-cleaned glassware** to prevent cross-contamination [5]. For handling the powder, use appropriate containment like fume hoods or isolators to ensure safety [5].

Analytical & Bioassay Challenges

- **Challenge: Low signal-to-noise ratio in assays.** The low concentration of the drug substance in final samples can lead to poor assay sensitivity and excipient interference [5].
- **Solution:**
 - **Limit sample dilution** during analysis to maintain a detectable concentration [5].

- To overcome excipient interference, use **Solid-Phase Extraction (SPE)** to isolate the compound or carefully select **chromatographic columns and mobile phases** that can separate the drug from excipients based on their chemical properties [5].
- For impurity analysis, which requires even higher sensitivity, you may need to use **higher sample loading** or more sensitive detectors [5].

In-Vitro Release Testing

- **Challenge: Detecting low drug release levels**, especially in sustained-release formulations where only a small percentage (e.g., 0-5%) may be released at early time points [5].
- **Solution:** Increase analytical sensitivity by using techniques like **micro-dissolution, sample concentrators**, or detectors with higher-sensitivity flow cells [5].

Strategic Considerations for Drug Development

When advancing an HHAT inhibitor like **RUSKI-201** dihydrochloride toward clinical application, consider these frameworks and challenges.

The STAR Framework for Candidate Selection

A modern approach to drug optimization, called Structure–Tissue Exposure/Selectivity–Activity Relationship (STAR), can help balance efficacy and toxicity. The table below classifies drug candidates based on this framework [6].

Class	Specificity/Potency	Tissue Exposure/Selectivity	Clinical Dose & Outcome
Class I	High	High	Low dose required. Superior efficacy/safety. High success rate.
Class II	High	Low	High dose required. Efficacy achievable, but with high toxicity.
Class III	Adequate	High	Low dose required. Good efficacy with manageable toxicity.

Class	Specificity/Potency	Tissue Exposure/Selectivity	Clinical Dose & Outcome
Class IV	Low	Low	Inadequate efficacy and safety. Should be terminated early.

This framework highlights that overemphasizing potency alone (Class II) can be misleading. A successful candidate should also have excellent tissue exposure and selectivity (Class I) [6].

Overcoming Common Drug Development Obstacles

- **Start CMC Work Early:** Initiate Chemistry, Manufacturing, and Controls activities (e.g., formulation development, analytical method validation) as early as possible. Stability failures discovered during clinical trials are costly and time-consuming to fix [7].
- **Adopt an Integrated Strategy:** Avoid a linear development process. Assemble a cross-functional team of regulatory, toxicology, and CMC experts from the beginning to create a robust overall plan [7].

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